molecular formula C15H14BrN3O B2366529 N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415524-16-0

N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2366529
CAS No.: 2415524-16-0
M. Wt: 332.201
InChI Key: YZBYNOBNGWONAS-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromophenyl group in the compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 4-bromoaniline with a suitable quinazoline precursor. One common method involves the reaction of 4-bromoaniline with 2-aminobenzamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired quinazoline derivative . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial properties . In cancer cells, it can interfere with cell proliferation pathways, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its quinazoline core, which imparts distinct chemical and biological properties. The presence of the bromophenyl group further enhances its reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c16-10-5-7-11(8-6-10)19-15(20)14-12-3-1-2-4-13(12)17-9-18-14/h5-9H,1-4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBYNOBNGWONAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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